

Topic: Large-Scale Synthesis and Purification of 4-Boc-2-(bromomethyl)morpholine

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Compound of Interest

Compound Name: 4-Boc-2-(bromomethyl)morpholine

Cat. No.: B1525729

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This guide provides a comprehensive, in-depth technical overview for the multi-gram scale synthesis and purification of **4-Boc-2-(bromomethyl)morpholine**, a critical building block in modern medicinal chemistry. The protocols described herein are designed for scalability and reproducibility, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful implementation in a research and development setting.

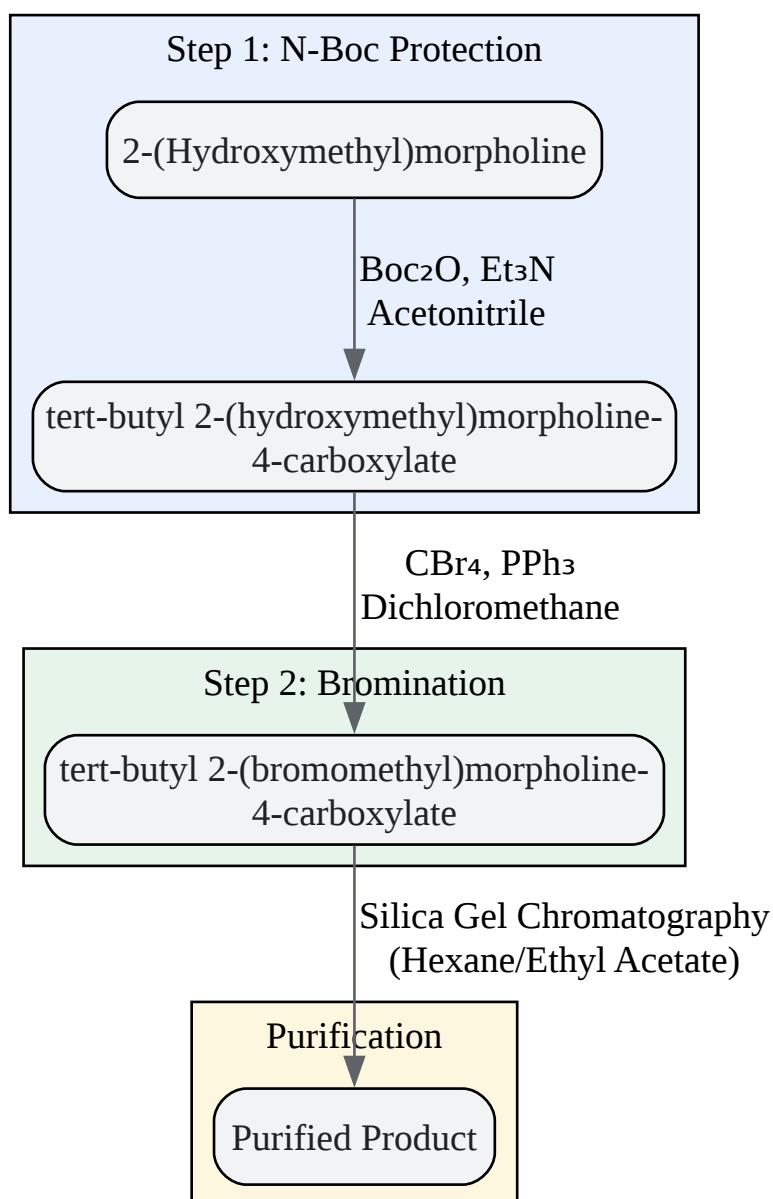
Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged structure in drug discovery, frequently incorporated into therapeutic candidates to enhance pharmacological profiles, including metabolic stability, aqueous solubility, and target binding.^{[1][2]} Specifically, functionalized chiral morpholines like **4-Boc-2-(bromomethyl)morpholine** serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle on the morpholine nitrogen, while the bromomethyl group at the C2 position acts as a potent electrophile for introducing the morpholine scaffold into a target molecule via nucleophilic substitution.^{[1][3]} This compound is a key precursor in the development of various therapeutic agents, including inhibitors for targets like Checkpoint Kinase 1 (CHK1) in cancer therapy.^[1]

Overall Synthetic Workflow

The synthesis of **4-Boc-2-(bromomethyl)morpholine** is efficiently achieved in a two-step sequence starting from the commercially available 2-(hydroxymethyl)morpholine. The process involves:

- N-Boc Protection: Protection of the secondary amine of 2-(hydroxymethyl)morpholine to prevent side reactions in the subsequent bromination step.
- Appel Bromination: Conversion of the primary alcohol of the Boc-protected intermediate into the corresponding bromide.



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Caption: Overall workflow for the synthesis and purification of **4-Boc-2-(bromomethyl)morpholine**.

Part 1: Synthesis of **tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate** Principle and Rationale

The first step is the protection of the morpholine nitrogen with a *tert*-butoxycarbonyl (Boc) group. This is a standard and highly effective strategy in organic synthesis. The Boc group is stable under a wide range of reaction conditions, including the subsequent bromination, but can be cleanly removed under acidic conditions when further modification at the nitrogen is required.^[1] The reaction proceeds by nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of di-*tert*-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the acidic byproduct, driving the reaction to completion.^[4]

Detailed Large-Scale Protocol

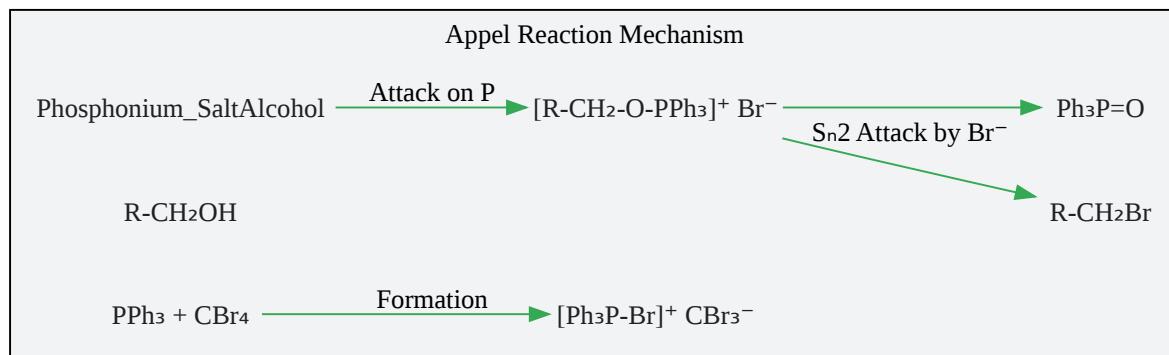
- Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 2-(hydroxymethyl)morpholine (1.0 eq) and acetonitrile (approximately 10 mL per gram of starting material).
- Reagent Addition: Stir the solution at room temperature. To this solution, add triethylamine (1.3 eq) followed by the slow, portion-wise addition of di-*tert*-butyl dicarbonate (Boc₂O, 1.1 eq) while maintaining the internal temperature below 30°C.
- Reaction: Stir the reaction mixture at room temperature for 3-4 hours.^[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up:
 - Upon completion, filter the mixture through a pad of celite to remove any salts.

- Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer sequentially with water and saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[4]
- Purification: The crude product is often of sufficient purity (>95%) for use in the next step. If necessary, it can be purified by silica gel column chromatography.[4]

Part 2: Synthesis of 4-Boc-2-(bromomethyl)morpholine

Principle and Rationale: The Appel Reaction

The conversion of the primary alcohol to the bromide is accomplished via an Appel reaction. This reaction utilizes a combination of carbon tetrabromide (CBr_4) as the bromine source and triphenylphosphine (PPh_3). The mechanism involves the initial formation of a phosphonium salt from PPh_3 and CBr_4 . The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an oxyphosphonium intermediate. An intramolecular $\text{S}_{\text{n}}2$ displacement by the bromide ion on the carbon atom of the hydroxymethyl group yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[5] This method is particularly effective for converting primary and secondary alcohols to the corresponding halides under mild conditions.



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Caption: Simplified mechanism of the Appel bromination reaction.

Detailed Large-Scale Protocol

- Reactor Setup: Charge a reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approximately 15 mL per gram of alcohol).
- Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).[\[5\]](#)
- Reagent Addition:
 - Add carbon tetrabromide (CBr₄, 2.0 eq) to the cooled solution.[\[5\]](#)
 - Prepare a separate solution of triphenylphosphine (PPh₃, 2.1 eq) in anhydrous DCM.[\[5\]](#)
 - Add the PPh₃ solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained at or below -15°C.[\[5\]](#)
- Reaction: Maintain the reaction mixture at -15°C for approximately 18 hours, then allow it to warm to room temperature and stir for an additional 1.5 hours.[\[5\]](#) Monitor the reaction by TLC or LC-MS.
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.
 - The resulting residue will contain the product and triphenylphosphine oxide. Proceed directly to purification.

Part 3: Large-Scale Purification by Column Chromatography Principle and Rationale

The crude product from the Appel reaction contains the desired **4-Boc-2-(bromomethyl)morpholine** along with a significant amount of triphenylphosphine oxide byproduct. Silica gel column chromatography is an effective method for separating the less polar product from the more polar byproduct on a large scale.

Detailed Purification Protocol

- **Column Packing:** Prepare a silica gel column appropriate for the scale of the reaction. The stationary phase (silica gel) should be packed using the chosen eluent system. A typical ratio is 1:30 to 1:50 (w/w) of crude product to silica gel.
- **Sample Loading:** Adsorb the crude residue onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
- **Elution:** Elute the column with a hexane/ethyl acetate gradient.^[5] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The product will elute before the triphenylphosphine oxide.
- **Fraction Collection:** Collect fractions and monitor them by TLC, staining with potassium permanganate or another suitable stain to visualize the spots.
- **Isolation:** Combine the fractions containing the pure product and concentrate them under reduced pressure to yield **4-Boc-2-(bromomethyl)morpholine** as a solid or oil.^[5]

Data Summary and Characterization

Parameter	Step 1: Boc Protection	Step 2: Bromination & Purification
Starting Material	2-(Hydroxymethyl)morpholine	tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Key Reagents	Boc ₂ O, Et ₃ N	CBr ₄ , PPh ₃
Solvent	Acetonitrile	Dichloromethane
Typical Yield	>85% [4]	~60-70% [5]
Purity (Post-workup)	>95%	Crude
Final Purity	N/A	>97% [6]

Characterization of **4-Boc-2-(bromomethyl)morpholine**:

- Molecular Formula: C₁₀H₁₈BrNO₃[\[6\]](#)
- Molecular Weight: 280.16 g/mol [\[6\]](#)
- Appearance: White to off-white solid.
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 2.5-4.0 ppm), and the bromomethyl protons (a doublet of doublets or multiplet around 3.4-3.6 ppm). [\[7\]](#)
- ¹³C NMR: The carbon NMR will show signals for the Boc group (around 28 and 80 ppm), the morpholine carbons (typically between 40-75 ppm), and the bromomethyl carbon (around 35 ppm).[\[8\]](#)

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

- Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment. Avoid inhalation and skin contact.
- Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
- Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area.
- **4-Boc-2-(bromomethyl)morpholine:** As a brominated compound, it should be handled as a potential irritant and lachrymator. Avoid contact with skin and eyes.[\[9\]](#)

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[\[9\]](#)

[\[10\]](#) For spills, use appropriate absorbent materials and dispose of waste according to institutional guidelines.[\[9\]](#)

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